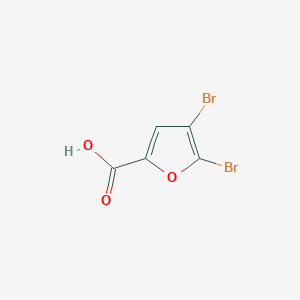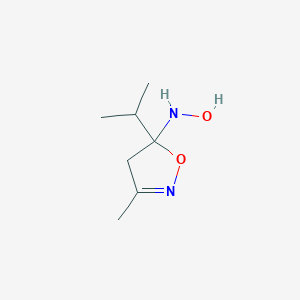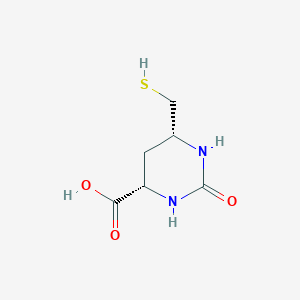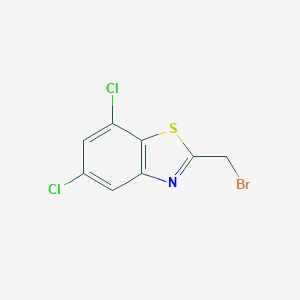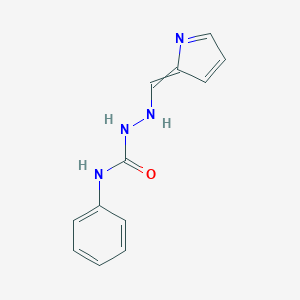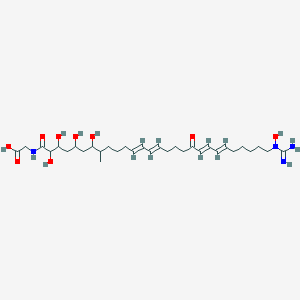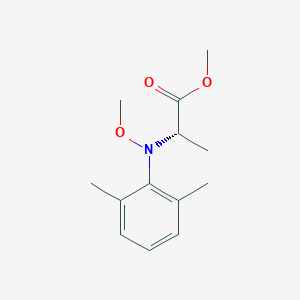
(Z)-4-hydroxypent-3-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-hydroxypent-3-enoic acid (HPA) is a natural compound that is found in royal jelly, a secretion produced by honeybees. HPA is a member of the alpha-hydroxy acid family and has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of (Z)-4-hydroxypent-3-enoic Acid is not fully understood, but it is thought to work by modulating various signaling pathways in the body. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. It has also been shown to have antimicrobial properties and may be effective against a range of bacterial and fungal infections.
実験室実験の利点と制限
One advantage of using (Z)-4-hydroxypent-3-enoic Acid in lab experiments is that it is a natural compound and is generally considered safe. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are a number of potential future directions for research on (Z)-4-hydroxypent-3-enoic Acid. One area of interest is its potential as a treatment for cancer. Studies have shown that this compound may be effective against a range of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential side effects or interactions with other drugs.
合成法
(Z)-4-hydroxypent-3-enoic Acid can be synthesized from a variety of precursors, including 3-hydroxybutanal and 4-hydroxy-2-pentanone. One common method for synthesizing this compound involves the reaction of 3-hydroxybutanal with acetaldehyde in the presence of a base catalyst. The resulting product is then oxidized to form this compound.
科学的研究の応用
(Z)-4-hydroxypent-3-enoic Acid has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a treatment for various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
| 117425-95-3 | |
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2- |
InChIキー |
FZBYZQPNENFBLV-RQOWECAXSA-N |
異性体SMILES |
C/C(=C/CC(=O)O)/O |
SMILES |
CC(=CCC(=O)O)O |
正規SMILES |
CC(=CCC(=O)O)O |
同義語 |
3-Pentenoic acid, 4-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





